molecular formula C19H13ClN4OS2 B3410232 N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 896052-77-0

N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B3410232
CAS No.: 896052-77-0
M. Wt: 412.9 g/mol
InChI Key: JBWBUEWYGYEESC-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a pyridazinyl sulfanyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carbon disulfide.

    Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the pyridazine ring.

    Formation of the Sulfanyl Linkage: This can be done by reacting the intermediate with a thiol reagent under suitable conditions.

    Final Coupling: The final step involves coupling the benzothiazole derivative with the pyridazinyl sulfanyl intermediate under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitro groups (if present) or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, compounds with benzothiazole and pyridazine moieties are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential in treating diseases like cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide
  • N-(1,3-benzothiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide lies in the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4OS2/c20-13-7-5-12(6-8-13)14-9-10-18(24-23-14)26-11-17(25)22-19-21-15-3-1-2-4-16(15)27-19/h1-10H,11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWBUEWYGYEESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide
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N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide
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N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide
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N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide
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N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 6
N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide

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